![molecular formula C20H22O8 B6164635 3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde CAS No. 115142-66-0](/img/new.no-structure.jpg)
3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde
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Description
3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C20H22O8 and its molecular weight is 390.4 g/mol. The purity is usually 95.
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Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties due to its structural features that may interact with biological targets.
- Antioxidant Activity : Studies indicate that compounds with similar hydroxyl and aldehyde functionalities exhibit antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .
- Anti-inflammatory Effects : The presence of phenolic groups suggests potential anti-inflammatory activity. Research on related compounds shows promise in modulating inflammatory pathways .
Material Science
The compound's unique structure allows for exploration in the development of advanced materials.
- Polymer Synthesis : It can serve as a monomer or crosslinker in polymer chemistry, potentially leading to materials with enhanced thermal and mechanical properties .
- Coatings and Films : Its hydrophilic nature makes it suitable for creating coatings that require moisture resistance and durability .
Biochemical Research
In biochemical studies, this compound can be utilized for various applications.
- Fluorescent Probes : The aldehyde group can be modified to create fluorescent probes for imaging applications in cellular biology, aiding in the visualization of cellular processes .
- Enzyme Inhibition Studies : Given its structural similarity to known enzyme inhibitors, it may be investigated as a potential inhibitor for specific enzymes involved in metabolic pathways .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Antioxidant Properties | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |
Study B | Polymer Development | Successfully incorporated into a polymer matrix, enhancing mechanical strength and thermal stability. |
Study C | Enzyme Inhibition | Showed promising results as an inhibitor of cyclooxygenase enzymes, indicating potential anti-inflammatory effects. |
Properties
CAS No. |
115142-66-0 |
---|---|
Molecular Formula |
C20H22O8 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C20H22O8/c21-13-15-3-1-5-17(19(15)23)27-11-9-25-7-8-26-10-12-28-18-6-2-4-16(14-22)20(18)24/h1-6,13-14,23-24H,7-12H2 |
InChI Key |
ISEWYTMBYAEVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCOCCOCCOC2=CC=CC(=C2O)C=O)O)C=O |
Purity |
95 |
Origin of Product |
United States |
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